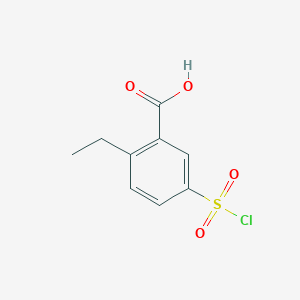

5-(Chlorosulfonyl)-2-ethylbenzoic acid

Description

5-(Chlorosulfonyl)-2-ethylbenzoic acid is a benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position and an ethyl (-CH₂CH₃) substituent at the 2-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals like sildenafil, where analogous structures (e.g., 5-(chlorosulfonyl)-2-ethoxybenzoic acid) are used to construct sulfonamide moieties . The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution reactions with amines or alcohols, while the ethyl group provides steric and electronic modulation to the aromatic system.

Properties

IUPAC Name |

5-chlorosulfonyl-2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJTWXRDNUSXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866358-16-9 | |

| Record name | 5-(chlorosulfonyl)-2-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-ethylbenzoic acid typically involves the chlorosulfonation of 2-ethylbenzoic acid. This process can be carried out by reacting 2-ethylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods

In an industrial setting, the production of 5-(Chlorosulfonyl)-2-ethylbenzoic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-ethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products

Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of sulfonamide derivatives.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Applications in Organic Synthesis

5-(Chlorosulfonyl)-2-ethylbenzoic acid serves as an important intermediate in organic synthesis due to its unique structural features. Its applications include:

- Synthesis of Pharmaceuticals : The compound can be transformed into various pharmaceutical agents through nucleophilic substitution reactions with amines or alcohols, allowing for the development of new drugs.

- Agrochemical Production : It is utilized in the synthesis of herbicides and fungicides, contributing to agricultural chemistry by enhancing crop protection.

Case Studies and Research Findings

- Pharmaceutical Development : A study highlighted the use of 5-(Chlorosulfonyl)-2-ethylbenzoic acid as a precursor in synthesizing anti-inflammatory agents. The chlorosulfonyl group facilitates the formation of sulfonamide derivatives, which exhibit significant biological activity against inflammation.

- Agrochemical Applications : Research has demonstrated that derivatives of 5-(Chlorosulfonyl)-2-ethylbenzoic acid possess herbicidal properties. These compounds were tested for their efficacy in inhibiting weed growth while being less toxic to crops.

- Chemical Reactivity Studies : Investigations into the reactivity of 5-(Chlorosulfonyl)-2-ethylbenzoic acid with nucleophiles have shown its potential in forming covalent bonds with biological macromolecules, suggesting possible applications in drug design targeting specific proteins.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-ethylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Chlorosulfonyl)-2-ethoxybenzoic Acid (CAS 200575-16-2)

- Structure : Ethoxy (-OCH₂CH₃) at 2-position, chlorosulfonyl at 5-position.

- Synthesis : Derived from 2-ethoxybenzoic acid via sulfonation with chlorosulfonic acid and thionyl chloride .

- Reactivity : The ethoxy group directs electrophilic substitution to the para position, facilitating regioselective sulfonation. The oxygen atom enhances electron density, slightly reducing the electrophilicity of the sulfonyl chloride compared to alkyl-substituted analogs.

- Applications : Key intermediate in sildenafil synthesis, where it reacts with N-methylpiperazine to form sulfonamide linkages .

5-(Chlorosulfonyl)-2-methylbenzoic Acid

- Structure : Methyl (-CH₃) at 2-position.

- Synthesis : Synthesized from o-toluic acid (2-methylbenzoic acid) using chlorosulfonic acid .

- Reactivity : The methyl group is less electron-donating than ethyl or ethoxy, resulting in moderate activation of the aromatic ring. This compound exhibits faster hydrolysis rates compared to ethoxy derivatives due to reduced steric hindrance.

5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic Acid (CAS 1375471-82-1)

- Structure : Methoxy (-OCH₃) at 2-position, fluorine (-F) at 3-position.

- Properties : Fluorine increases electronegativity, polarizing the molecule and enhancing stability toward nucleophilic attack. The methoxy group directs substitution similarly to ethoxy but with lower steric bulk .

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid (CID 71757268)

- Structure : Methyl at 2-position, chloro (-Cl) at 5-position, and chlorosulfonyl at 3-position.

- Reactivity : Dual electron-withdrawing groups (Cl and SO₂Cl) deactivate the ring, making this compound less reactive in electrophilic substitutions but useful in specialized coupling reactions .

Physical and Chemical Properties

*Data for 2-ethyl analog inferred from structurally similar compounds.

Stability and Handling Considerations

- Moisture Sensitivity : All chlorosulfonyl compounds require anhydrous conditions to prevent hydrolysis to sulfonic acids. Ethyl and ethoxy substituents improve hydrophobicity, slightly enhancing stability over hydroxylated analogs .

- Toxicity : Reactions involving chlorosulfonic acid and thionyl chloride necessitate strict safety protocols due to corrosive byproducts .

Biological Activity

5-(Chlorosulfonyl)-2-ethylbenzoic acid is a sulfonyl-containing aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

5-(Chlorosulfonyl)-2-ethylbenzoic acid has the following chemical structure:

- Molecular Formula : C₉H₉ClO₃S

- Molecular Weight : 232.68 g/mol

- CAS Number : 176308-96-6

The compound features a chlorosulfonyl group (-SO₂Cl) attached to the benzene ring, which is known to enhance its reactivity and biological potential.

Synthesis Methods

The synthesis of 5-(chlorosulfonyl)-2-ethylbenzoic acid typically involves the chlorosulfonation of 2-ethylbenzoic acid. This process can be outlined as follows:

- Starting Material : 2-Ethylbenzoic acid

- Reagents : Chlorosulfonic acid (ClSO₃H)

- Reaction Conditions : The reaction is usually carried out under controlled temperatures to prevent decomposition.

The general reaction scheme can be represented as:

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of 5-(chlorosulfonyl)-2-ethylbenzoic acid against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound range from 0.5 to 2.34 μM against different bacterial species, making it a potential candidate for further development as an antibacterial agent .

The biological activity of 5-(chlorosulfonyl)-2-ethylbenzoic acid is thought to involve the following mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The sulfonyl group may interfere with enzymes involved in peptidoglycan synthesis.

- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- Toxicological Assessment :

-

Pharmacological Applications :

- The compound has been explored as a lead structure in drug design, particularly for developing new classes of antibiotics targeting resistant bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| 5-(Chlorosulfonyl)-2-ethylbenzoic acid | 0.5 - 2.34 | Antibacterial |

| Avibactam | <0.125 | β-lactamase inhibitor |

| Other Sulfonamide Derivatives | Variable | Antimicrobial |

Q & A

Q. What green chemistry approaches reduce waste in synthetic workflows for this compound?

- Answer : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF for sulfonylation steps. Employ catalytic methods (e.g., BiCl3 for Friedel-Crafts reactions) to minimize byproducts. Monitor reaction efficiency via in-line FTIR to reduce purification steps .

Methodological Notes

- Data Reporting : Follow Beilstein Journal guidelines: Include full synthetic procedures for novel derivatives in Supplementary Information , with ≤5 compounds in the main text. Report melting points as ranges (e.g., 209–213°C) and NMR shifts to two decimal places .

- Contradiction Management : Use principal component analysis (PCA) to identify outliers in biological datasets and validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.